molecular formula C23H22N6O B2503581 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea CAS No. 2034500-97-3

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea

カタログ番号: B2503581
CAS番号: 2034500-97-3
分子量: 398.47
InChIキー: PSLIKDNRKZHZIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture combining urea, diphenylmethyl, and heteroaromatic components. The presence of both imidazole and pyrazine rings is significant, as these nitrogen-containing heterocycles are known to be privileged structures in pharmaceuticals. Imidazole rings are found in a wide range of biologically active molecules and are known to participate in key binding interactions with enzymes and receptors . Similarly, pyrazine derivatives are explored for their diverse therapeutic potential. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for probing biological systems. Its structure suggests potential for investigating modulation of various enzymatic pathways. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications including purity, identity confirmation via mass spectrometry, and other quality control data. This product is intended for laboratory research purposes by trained professionals. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

1-benzhydryl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(27-14-16-29-15-13-26-22(29)20-17-24-11-12-25-20)28-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,21H,14,16H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLIKDNRKZHZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the pyrazinyl group: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with diphenylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Urea Formation

The central urea moiety is typically synthesized via reaction of an amine with an isocyanate. For example:

  • Amine precursor : A diphenylmethylamine derivative (e.g., benzhydrylamine) reacts with 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl isocyanate under anhydrous conditions in dichloromethane or 1,2-dichloroethane ( ).

  • Reaction conditions :

    • Temperature: Room temperature to 80°C

    • Solvent: Dichloromethane, ethanol, or dioxane

    • Catalyst: None required for isocyanate-amine coupling ( ).

Functionalization of the Imidazole-Pyrazine Substituent

Modifications to the heterocyclic system (imidazole-pyrazine) may involve:

  • Electrophilic aromatic substitution : Chlorination or nitration at specific positions of the pyrazine ring ( ).

  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/alkyl groups using palladium catalysts ( ).

Alkylation and Reductive Amination

The ethyl linker between the urea and imidazole-pyrazine moiety can be synthesized via:

  • Alkylation : Reaction of a primary amine with bromoethylimidazole-pyrazine derivatives in the presence of a base (e.g., K₂CO₃) ().

  • Reduction : Hydrogenation of nitriles or imines using PtO₂ or Pd/C catalysts under H₂ pressure ( ).

Table 1: Representative Reaction Conditions for Urea Derivatives

Reaction TypeConditionsYieldSource
Isocyanate-amine couplingCH₂Cl₂, RT, 1 h69%
Pyridine ring reductionH₂ (40 psi), PtO₂, HCl/EtOH79%
Chiral resolutionChiralpak IA column, hexanes/i-PrOH (90:10), 0.1% diethylamine>99% ee
Alkylation of aminesBenzyl/butyl isocyanate, CH₂Cl₂, RT46–74%

Urea Bond Formation

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea ( ).

Metabolic Reactions

  • Oxidative metabolism : Predicted at unsubstituted aryl rings (e.g., diphenylmethyl group), potentially forming hydroxylated metabolites ( ).

  • Hydrolysis : The urea bond may undergo enzymatic cleavage in vivo, yielding diphenylmethanol and 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethylamine as degradation products ( ).

Table 2: Impact of Substituents on Pharmacological Activity

Modification SiteEffect on Potency (Ke)Example CompoundSource
Diphenylmethyl groupEnhances lipophilicity and metabolic stability14a (Ke = 432 nM)
Pyrazine substitutionChlorine at C-3 improves potency (Ke = 136 nM vs. 146 nM)25
Ethyl linker lengthShorter chains reduce binding affinity26 (Ke = 238 nM)

科学的研究の応用

Target Interaction

The primary target of this compound is the P53 protein , a crucial tumor suppressor involved in regulating the cell cycle and apoptosis. The compound exhibits selective dose-dependent interactions with P53, influencing pathways related to cell proliferation and survival.

Biochemical Pathways

The interaction with P53 leads to modulation of several biochemical pathways, notably those involved in:

  • Cell Cycle Regulation : The compound inhibits cell cycle progression in cancer cells.
  • Apoptosis : It promotes apoptosis in tumor cells, thereby exhibiting cytostatic activity against non-small cell lung cancer cell lines.

Medicinal Chemistry

1-(Diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is being explored for various therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties by inhibiting key oncogenic pathways. The mechanism often involves the modulation of kinase activity and apoptosis induction in cancer cells .
  • Antimicrobial Properties : The compound is also being investigated for potential antimicrobial activities, particularly against resistant strains of bacteria and fungi.

Chemical Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for diverse modifications, enabling the development of novel derivatives with enhanced biological activities.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials with specific properties, particularly those requiring enhanced thermal stability and chemical resistance.

Unique Attributes

The presence of the pyrazinyl group distinguishes this compound from its analogs, conferring unique electronic and steric properties that may lead to different biological activities and chemical reactivity .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

  • Antitumor Research : A study demonstrated that derivatives of this compound inhibited growth in various cancer cell lines, showcasing its potential as a therapeutic agent against tumors .
  • Pharmacological Studies : Investigations into its mechanism revealed that it acts as a phosphodiesterase inhibitor, which can modulate intracellular signaling pathways critical for cellular responses such as inflammation and proliferation .
  • Synthesis Innovations : Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further research into its applications .

作用機序

The mechanism of action of 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of urea derivatives with variations in the substituents on the urea moiety. Below is a detailed comparison with structurally related compounds:

Compound Name Substituents on Urea Molecular Formula Molecular Weight Key Features
1-(Diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea Diphenylmethyl, pyrazine-imidazole-ethyl C₂₃H₂₁N₆O 413.46 High lipophilicity due to diphenylmethyl; potential for π-π stacking interactions.
1-(2-Methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea (BJ49861) 2-Methoxyphenyl, pyrazine-imidazole-ethyl C₁₇H₁₈N₆O₂ 338.36 Methoxy group enhances solubility; reduced steric hindrance compared to diphenylmethyl .
1-Phenethyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea Phenethyl, pyrazine-imidazole-ethyl C₁₈H₂₀N₆O 336.40 Phenethyl chain may improve membrane permeability; lower molecular weight .
1-(3,4-Dimethylphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea 3,4-Dimethylphenyl, pyrazine-imidazole-ethyl C₁₈H₂₀N₆O 336.40 Methyl groups increase lipophilicity and metabolic stability .

Physicochemical and Pharmacological Insights

Methoxy-substituted analogues (e.g., BJ49861) exhibit lower logP values (~2.8), improving solubility but reducing blood-brain barrier penetration .

Hydrogen Bonding: The urea carbonyl and imidazole NH groups serve as hydrogen bond donors/acceptors, critical for target binding. highlights similar intramolecular N–H⋯N hydrogen bonds in related urea-imidazole hybrids, stabilizing the bioactive conformation .

For example, N-substituted ureas with imidazole-pyrazine motifs (e.g., Compound 129 in ) exhibit binding to viral proteases .

Crystallographic and Stability Data

  • Crystal Packing: Analogous compounds (e.g., 1-{(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea in ) form helical supramolecular chains via N–H⋯N hydrogen bonds, suggesting the target compound may adopt similar stable crystalline forms .

生物活性

1-(Diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}

This structure includes a diphenylmethyl group, a pyrazinyl imidazole moiety, and a urea functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby influencing cellular responses such as inflammation and cell proliferation .
  • Antitumor Activity : Research indicates that derivatives of pyrazine and imidazole exhibit significant antitumor properties by inhibiting key oncogenic pathways. The mechanism often involves the modulation of kinase activity and apoptosis induction in cancer cells .

Antitumor Activity

A study on related pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compounds showed significant cytotoxic effects, particularly when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been noted in various studies. For example, it has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in vitro, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

Compounds with similar structural motifs have exhibited antimicrobial activities against a range of pathogens. The urea linkage in particular has been associated with enhanced antibacterial effects .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A series of synthesized pyrazole derivatives were tested for their ability to inhibit tumor growth in vitro. Results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells .
  • Study on Anti-inflammatory Mechanisms :
    • A pharmacological evaluation of urea derivatives revealed that specific modifications could amplify their inhibitory effects on pro-inflammatory cytokines. This study emphasized the importance of structural variations in optimizing therapeutic efficacy .

Comparative Data Table

Activity TypeCompound TypeNotable Findings
AntitumorPyrazole derivativesSignificant cytotoxicity against MCF-7 & MDA-MB-231 cells
Anti-inflammatoryUrea derivativesInhibition of TNF-alpha production
AntimicrobialPyrazine-based compoundsEffective against multiple bacterial strains

Q & A

Q. What are the optimal synthetic routes for preparing 1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Formation of the imidazole-pyrazine core : Cyclocondensation of pyrazine-2-carbaldehyde with an amidine derivative under acidic conditions (e.g., acetic acid, 80°C) to yield the imidazole ring .

Ethyl linker introduction : Alkylation of the imidazole nitrogen using 1,2-dibromoethane in DMF with K₂CO₃ as a base (60°C, 12 h) .

Urea coupling : Reacting the intermediate with diphenylmethyl isocyanate in anhydrous THF at 0–25°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
  • Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) to accelerate urea formation .
  • Yield monitoring : Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures purity >95% .

Q. How can structural characterization of this compound be reliably performed, and what analytical techniques are critical for confirming regioselectivity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Urea NH protons: δ 8.2–8.5 ppm (broad, exchange with D₂O) .
    • Pyrazine protons: δ 8.7–9.1 ppm (doublets, J = 4.8 Hz) .
    • Imidazole C-2 carbon: δ 145–150 ppm in ¹³C NMR .
  • High-resolution MS (HRMS) : Exact mass calculated for C₂₉H₂₆N₆O: 486.2165 (M+H⁺). Deviations >5 ppm indicate impurities .
  • X-ray crystallography : Resolves regioselectivity ambiguities in the imidazole-pyrazine linkage (e.g., bond angles ~120° for sp² hybridization) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48 h incubation; compare IC₅₀ values to positive controls (e.g., doxorubicin) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification; logP >3 suggests poor aqueous solubility, necessitating DMSO vehicles .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action against kinase targets?

Methodological Answer:

  • Docking software : AutoDock Vina to model binding to ATP pockets (e.g., JAK2 PDB: 4D1S). Key interactions:
    • Urea NH forms hydrogen bonds with hinge region residues (e.g., Leu855) .
    • Pyrazine ring engages in π-π stacking with Phe995 .
  • MD simulations (GROMACS) : 100 ns trajectories assess binding stability (RMSD <2 Å acceptable). Clustering analysis identifies dominant conformers .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or enzymatic assays?

Methodological Answer:

  • Orthogonal assays : Confirm kinase inhibition via radioactive ³²P-ATP assays if fluorescence-based results are inconsistent .
  • Off-target profiling : Use Eurofins’ KinaseProfiler panel (5 µM compound concentration) to identify non-specific binding .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to rule out rapid degradation (t₁/₂ <30 min indicates instability) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Methodological Answer:

  • Key modifications :
    • Diphenylmethyl group : Replace with trifluoromethylphenyl to improve hydrophobicity (logP reduction by 0.5 units) .
    • Ethyl linker : Substitute with PEG spacers to enhance solubility (e.g., -(CH₂CH₂O)₂-) .
  • Synthetic libraries : Parallel synthesis of 20–50 analogs via Ugi-4CR (ultra-high-throughput) .
  • Selectivity index : Calculate IC₅₀ ratios (target vs. off-target kinases); values >10 indicate favorable profiles .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 h) and analyze by LC-MS for hydrolysis byproducts (e.g., urea cleavage to amines) .
  • Thermal stability : DSC (differential scanning calorimetry) to determine melting points; deviations >5°C suggest polymorphic changes .
  • Light sensitivity : ICH Q1B guidelines (1.2 million lux-hours UV/vis exposure) .

Q. How can metabolomic profiling identify major metabolites and potential toxicophores?

Methodological Answer:

  • In vitro metabolism : Incubate with CYP3A4/2D6 isozymes; use LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Reactive intermediates : Trapping with glutathione (GSH) and detection of GSH adducts via neutral loss scanning (m/z 129 Da) .
  • Toxicity prediction : Derek Nexus software to flag structural alerts (e.g., imidazole-related hepatotoxicity) .

Q. What statistical methods are appropriate for analyzing dose-response data in multi-parametric assays?

Methodological Answer:

  • Four-parameter logistic model : Fit dose-response curves (GraphPad Prism) to calculate Hill slopes and maximal efficacy (Emax) .
  • ANOVA with Tukey’s post-hoc : Compare IC₅₀ values across cell lines (p <0.05 considered significant) .
  • Principal component analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + proteomics) .

Q. How can cryo-EM or X-ray crystallography resolve binding modes in complex with target proteins?

Methodological Answer:

  • Co-crystallization : Soak apo crystals (e.g., JAK2) with 5 mM compound; 2.5 Å resolution structures reveal urea-protein hydrogen bonding .
  • Cryo-EM : Single-particle analysis for large complexes (e.g., mTORC1) at 3–4 Å resolution; 100,000 particles required for 3D reconstruction .
  • B-factor analysis : Identify flexible regions in the binding pocket (B >60 Ų indicates high mobility) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。